molecular formula C11H22N2O4S B2822419 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid CAS No. 1099121-84-2

1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid

Cat. No.: B2822419
CAS No.: 1099121-84-2
M. Wt: 278.37
InChI Key: HQAGADFJYZBPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a sulfamoyl group substituted at the 1-position of the piperidine ring and a carboxylic acid moiety at the 4-position. The compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name

1-[butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-3-4-7-12(2)18(16,17)13-8-5-10(6-9-13)11(14)15/h10H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAGADFJYZBPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with butyl and methyl sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced piperidine derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme and leading to a decrease in the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 1-[butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid with structurally analogous piperidine-4-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties
This compound C11H20N2O4S 292.35 (calculated) N-butyl-N-methylsulfamoyl Predicted H-bond donors: 2; H-bond acceptors: 5; Moderate solubility (Log S ~ -3.5 inferred)
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C9H15NO4 201.22 Ethoxycarbonyl H-bond donors: 1; H-bond acceptors: 4; High GI absorption (Log S: -2.8)
1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid C12H13Cl2NO4S 338.20 2,6-Dichlorophenylsulfonyl H-bond donors: 1; H-bond acceptors: 5; Low BBB permeability
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid C13H16FNO4S 301.33 2-Fluorobenzylsulfonyl H-bond donors: 1; H-bond acceptors: 5; Purity ≥95% (discontinued commercially)
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride C13H17BrClNO2 350.64 4-Bromobenzyl Hydrochloride salt enhances solubility; High synthetic accessibility

Key Observations:

  • Solubility : The ethoxycarbonyl derivative exhibits higher aqueous solubility (Log S: -2.8) due to its ester group, whereas sulfamoyl and sulfonyl groups may reduce solubility unless ionized.
  • BBB Permeability : Sulfonyl-substituted compounds (e.g., ) show low blood-brain barrier (BBB) penetration, likely due to increased polarity. The target compound’s sulfamoyl group may similarly limit CNS activity.

Commercial and Regulatory Aspects

  • Availability : Sulfonyl-substituted derivatives (e.g., ) are frequently discontinued due to niche demand or synthesis complexity. The target compound’s commercial viability depends on scalable synthesis routes.

Biological Activity

1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid is a compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure includes a piperidine ring, a sulfamoyl group, and a carboxylic acid moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • CAS Number : 1099121-84-2
  • Molecular Formula : C₁₁H₁₈N₂O₄S

The compound features a piperidine ring that is essential for its biological activity, with the sulfamoyl group enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, facilitating binding to proteins involved in various signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfamoyl groups often inhibit enzymes such as carbonic anhydrases or proteases, which play critical roles in cellular processes.
  • Modulation of Cytokine Release : Similar compounds have been shown to modulate cytokine release in immune cells, suggesting potential applications in immunotherapy.

Anticancer Activity

Research indicates that related sulfamoyl compounds exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) studies on sulfamoyl derivatives have shown enhanced cytotoxicity against various cancer cell lines.

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Sulfamoyl benzamidothiazole5.85THP-1
Benzamide derivative3.0A549

These findings suggest that this compound may also possess similar anticancer activities, warranting further investigation.

Immunomodulatory Effects

In studies involving murine models, compounds similar to this compound have been used as co-adjuvants to enhance immune responses. For example, they were shown to significantly increase antigen-specific antibody titers when combined with established adjuvants like monophosphoryl lipid A (MPLA) .

Case Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various sulfamoyl compounds on human cancer cell lines. The results indicated that certain modifications to the sulfamoyl group significantly enhanced cytotoxicity against breast (MCF-7) and lung (A549) cancer cells. While specific data for this compound is not yet available, the trends suggest a promising profile for further exploration.

Case Study 2: Immune Response Enhancement

In a controlled experiment using THP-1 cells, a related compound demonstrated sustained activation of NF-κB pathways following stimulation with TLR agonists . This highlights the potential for this compound to modulate immune responses effectively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.